Calystegine B5
Overview
Description
Calystegine B5 is a tropane alkaloid.
Mechanism of Action
Target of Action
Calystegine B5 primarily targets human lysosomal β-glucocerebrosidase . This enzyme plays a crucial role in the metabolism of glucocerebrosides, which are important components of cell membranes.
Mode of Action
this compound acts as a potent competitive inhibitor of human lysosomal β-glucocerebrosidase . It binds to the active site of the enzyme, preventing the normal substrate from binding and thus inhibiting the enzyme’s activity .
Biochemical Pathways
The inhibition of β-glucocerebrosidase by this compound affects the metabolism of glucocerebrosides, leading to a reduction in the breakdown of these compounds . Additionally, this compound has been shown to reduce oxidative and ER stress, inflammation, and promote the AKT/PI3K/mTOR pathway .
Pharmacokinetics
Like other tropane alkaloids, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The inhibition of β-glucocerebrosidase by this compound can lead to the accumulation of glucocerebrosides in cells, potentially causing lysosomal storage toxicity . This compound has also been shown to improve the metabolic activity of human adipose-derived stromal stem cells under hyperglycemic conditions .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other compounds in the diet can affect the absorption and metabolism of this compound . Additionally, the pH and temperature of the environment can influence the stability and efficacy of this compound .
Biochemical Analysis
Biochemical Properties
Calystegine B5 plays a significant role in biochemical reactions, particularly as an inhibitor of glycosidases. Glycosidases are enzymes that hydrolyze glycosidic bonds in carbohydrates. By inhibiting these enzymes, this compound can interfere with carbohydrate metabolism, leading to various biological effects. The compound interacts with several enzymes, including α-glucosidase and β-glucosidase, by binding to their active sites and preventing substrate access .
Cellular Effects
This compound has been shown to influence various cellular processes. In human adipose-derived stromal stem cells, this compound improves metabolic activity under hyperglycemic conditions by reducing oxidative and endoplasmic reticulum stress, inflammation, and promoting the AKT/PI3K/mTOR pathway . This compound also affects cell signaling pathways, gene expression, and cellular metabolism, making it a potential candidate for managing metabolic disorders such as diabetes mellitus .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with glycosidases, leading to enzyme inhibition. This inhibition results in the accumulation of unmetabolized carbohydrates, which can affect various cellular functions. Additionally, this compound has been shown to modulate the PI3K/AKT/mTOR pathway, which plays a crucial role in cell survival, growth, and metabolism . The compound’s ability to reduce oxidative and endoplasmic reticulum stress further contributes to its protective effects on cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, providing sustained benefits in reducing oxidative stress and inflammation
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to provide beneficial effects, such as improved metabolic activity and reduced inflammation . At higher doses, this compound may exhibit toxic or adverse effects, including potential lysosomal storage toxicity due to the inhibition of glycosidases . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to carbohydrate metabolism. The compound interacts with enzymes such as α-glucosidase and β-glucosidase, inhibiting their activity and affecting the breakdown of carbohydrates . This inhibition can lead to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within cells can influence its activity and effectiveness in modulating biochemical processes.
Subcellular Localization
This compound has been found to localize within specific subcellular compartments, such as mitochondria . This localization is facilitated by targeting signals or post-translational modifications that direct the compound to these compartments. The subcellular localization of this compound can significantly impact its activity and function, particularly in modulating oxidative stress and metabolic pathways .
Properties
IUPAC Name |
(1R,2R,4S,5R,7S)-8-azabicyclo[3.2.1]octane-1,2,4,7-tetrol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c9-4-2-6(11)7(12)5(10)1-3(4)8-7/h3-6,8-12H,1-2H2/t3-,4+,5+,6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTRTWALNSXKOG-VOQCIKJUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CC(C(C1O)(N2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](C[C@H]([C@]([C@H]1O)(N2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201198343 | |
Record name | (1R,2R,4S,5R,7S)-8-Azabicyclo[3.2.1]octane-1,2,4,7-tetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201198343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197565-91-6 | |
Record name | (1R,2R,4S,5R,7S)-8-Azabicyclo[3.2.1]octane-1,2,4,7-tetrol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=197565-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Calystegine B5 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197565916 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1R,2R,4S,5R,7S)-8-Azabicyclo[3.2.1]octane-1,2,4,7-tetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201198343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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